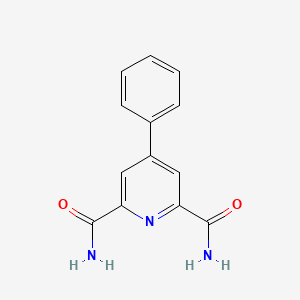
4-Phenylpyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to the pyridine ring at the 4-position and two carboxamide groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: 4-Phenylpyridine-2,6-diamine.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Phenylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions and interact with biological targets. The carboxamide groups can form hydrogen bonds with amino acid residues in proteins, while the phenyl and pyridine rings can participate in π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Pyridine-2,6-dicarboxamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 4-Phenylpyridine-2,6-dicarboxamide stands out due to the presence of the phenyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins. This structural feature can improve its binding affinity and specificity for certain biological targets, making it a more versatile compound in both chemical and biological research .
Propiedades
Número CAS |
106023-85-2 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
4-phenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-6-9(7-11(16-10)13(15)18)8-4-2-1-3-5-8/h1-7H,(H2,14,17)(H2,15,18) |
Clave InChI |
WLEBRPADMRCYCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




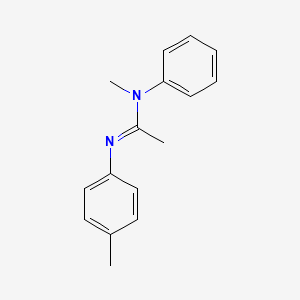
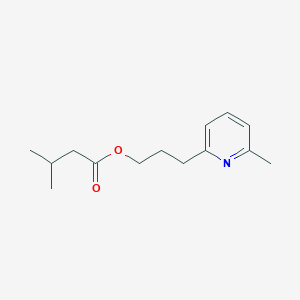
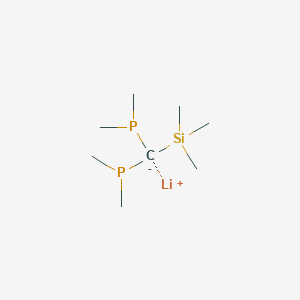


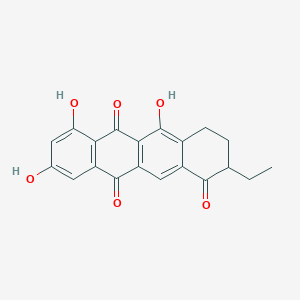

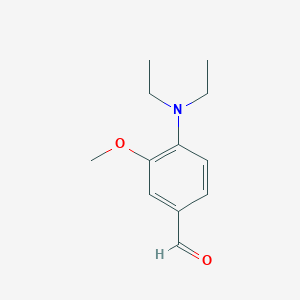

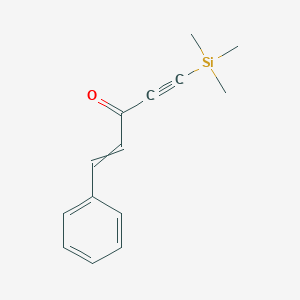
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
